![molecular formula C23H22N2O4 B2525113 2-(2-Morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634573-52-7](/img/structure/B2525113.png)

2-(2-Morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

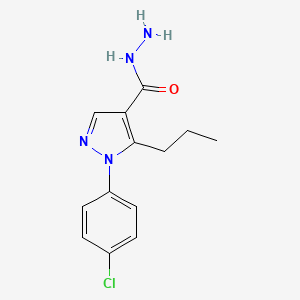

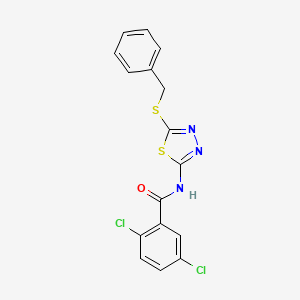

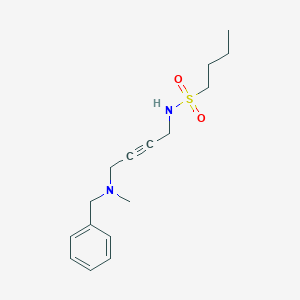

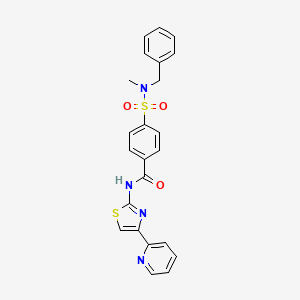

“2-(2-Morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic compound. It is a derivative of pyrrole, a five-membered aromatic heterocycle, which is a key structural motif in many pharmaceuticals and natural products . This compound also contains a chromeno[2,3-c]pyrrole moiety, which is a fused ring system incorporating both a chromene and a pyrrole ring .

Synthesis Analysis

The synthesis of this compound could involve a multicomponent process . One possible method involves the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes to yield a pyrrol-2-one intermediate, which then undergoes dehydration to form the final product .Molecular Structure Analysis

The molecular structure of this compound is characterized by a chromeno[2,3-c]pyrrole core, which is a fused ring system incorporating both a chromene and a pyrrole ring . The compound also contains a morpholinoethyl group and a phenyl group attached to the pyrrole ring .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its complex structure. The presence of the pyrrole ring, in particular, could enable a variety of reactions, as pyrrole is known to participate in a wide range of chemical transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its complex structure. The presence of the chromeno[2,3-c]pyrrole core could impact properties such as solubility, absorption, emission, and molecular packing .Applications De Recherche Scientifique

High Performance Thin Film Transistors

This compound has been used in the synthesis of diketopyrrolopyrrole based conjugated polymers . These polymers have been used in high performance thin film transistors . The optical band gap, electrochemical properties, and organic field-effect transistor (OFET) device performance of these polymers were systematically investigated .

Organic Solar Cells

The compound has also found applications in organic solar cells . Conjugated polymers containing dithieno [3,2-b:2’,3’-d]pyrrole in combination with thieno [3,4-c]pyrrole-4,6-dione and benzo [1,2-b:4,5-b’]dithiophene derivatives were synthesized and used in organic solar cells .

Corrosion Resistance Materials

Conjugated polymers, including those based on this compound, have been applied as potential materials in corrosion resistance materials .

Amperometric Sensors

These polymers have also been used in amperometric sensors .

Dielectric Materials

Another application of these polymers is in dielectric materials .

Synthesis of Other Compounds

The compound has been used in the synthesis of other compounds, such as 1-aryl-2-[(2-dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-diones .

Orientations Futures

Future research could explore the potential applications of this compound in various fields, given its complex structure and the known biological activity of many pyrrole derivatives . Further studies could also investigate the synthesis of this compound in more detail, as well as its physical and chemical properties .

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis of conjugated polymers for high-performance thin-film transistors .

Mode of Action

It’s worth noting that similar compounds have been used in the synthesis of donor-acceptor conjugate polymers . These polymers have shown promising charge transport properties .

Biochemical Pathways

Similar compounds have been used in the synthesis of conjugated polymers, which have applications in optoelectronics .

Result of Action

Similar compounds have been used in the synthesis of conjugated polymers, which have shown promising charge transport properties .

Propriétés

IUPAC Name |

2-(2-morpholin-4-ylethyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c26-21-17-8-4-5-9-18(17)29-22-19(21)20(16-6-2-1-3-7-16)25(23(22)27)11-10-24-12-14-28-15-13-24/h1-9,20H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRAKVBBTPCXAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2525038.png)

![N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride](/img/structure/B2525040.png)

![N1-allyl-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide](/img/structure/B2525042.png)

![4-Bromo-1-[[5-(difluoromethyl)thiophen-2-yl]methyl]pyrazole](/img/structure/B2525047.png)

![1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B2525051.png)

![3-(5-Chloro-2-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2525052.png)